molecular formula C11H14O3 B185057 Guaiacol butyrate CAS No. 4112-92-9

Guaiacol butyrate

Cat. No. B185057
CAS RN: 4112-92-9
M. Wt: 194.23 g/mol
InChI Key: ZPWOACJMDUYOJH-UHFFFAOYSA-N
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Description

Guaiacol butyrate is a flavoring agent . It is derived from Guaiacol, which is an organic compound with the formula C6H4(OH)(OCH3). Guaiacol is a phenolic compound containing a methoxy functional group . It appears as a viscous colorless oil, although aged or impure samples are often yellowish .


Synthesis Analysis

The synthesis of butyrate, a bacterial metabolite, is synthesized in the gut and performs most of its functions there . Butyrate is synthesized via pyruvate and acetyl-coenzyme A (CoA), mostly by the breakdown of complex polysaccharides (e.g., starch and xylan) that escape digestion in the upper gastrointestinal tract and reach the colon .


Molecular Structure Analysis

The molecular structure of Guaiacol, a component of Guaiacol butyrate, is C6H4(OH)(OCH3) . The molecular formula of Guaiacol butyrate is C11H14O3 .


Chemical Reactions Analysis

The chemical reactions of Guaiacol, a component of Guaiacol butyrate, involve various processes such as methylation of o-catechol, hydrolysis via its diazonium derivative, and dimethylation of catechol followed by selective mono-demethylation .


Physical And Chemical Properties Analysis

Guaiacol butyrate has a molecular weight of 194.23 . Guaiacol, a component of Guaiacol butyrate, appears as a viscous colorless oil or crystalline solid . It has a molar mass of 124.139 g·mol−1 .

Safety And Hazards

Guaiacol, a component of Guaiacol butyrate, is combustible and harmful if swallowed. It causes skin irritation and serious eye irritation . Safety measures include keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources .

properties

CAS RN

4112-92-9

Product Name

Guaiacol butyrate

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(2-methoxyphenyl) butanoate

InChI

InChI=1S/C11H14O3/c1-3-6-11(12)14-10-8-5-4-7-9(10)13-2/h4-5,7-8H,3,6H2,1-2H3

InChI Key

ZPWOACJMDUYOJH-UHFFFAOYSA-N

SMILES

CCCC(=O)OC1=CC=CC=C1OC

Canonical SMILES

CCCC(=O)OC1=CC=CC=C1OC

density

1.064-1.074

Other CAS RN

4112-92-9

physical_description

Clear colourless to light yellow liquid;  Fruity nutty aroma

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Origin of Product

United States

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